Product packaging for 4-iodo-6-methylpyridin-2(1H)-one(Cat. No.:)

4-iodo-6-methylpyridin-2(1H)-one

Cat. No.: B13016593
M. Wt: 235.02 g/mol
InChI Key: PTLYEMLMTWNNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the 2-Pyridinone Moiety as a Privileged Heterocyclic Scaffold

The 2-pyridinone nucleus is a six-membered nitrogen-containing heterocycle that has garnered significant attention in drug discovery and medicinal chemistry. nih.govnih.govresearchgate.net Its status as a privileged scaffold stems from its versatile physicochemical properties and its presence in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govnih.govresearchgate.netnih.gov These activities include antimicrobial, anticancer, antiviral, anti-inflammatory, and cardiotonic effects. nih.govresearchgate.netingentaconnect.combenthamdirect.com

The structural features of the 2-pyridinone ring are key to its utility. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. nih.govresearchgate.net Furthermore, it exists in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form generally predominating. nih.gov This characteristic, along with its ability to serve as a bioisostere for amides and phenols, provides medicinal chemists with a powerful tool for modulating properties like solubility, metabolic stability, and lipophilicity. nih.gov The significance of this scaffold is underscored by its incorporation into several FDA-approved drugs. nih.gov

Overview of Halogenated Pyridin-2(1H)-one Derivatives in Synthetic Chemistry

Halogen atoms, when introduced into the pyridin-2(1H)-one scaffold, offer a powerful handle for synthetic chemists to further functionalize the molecule. The presence of a halogen, such as iodine, bromine, or chlorine, provides a reactive site for various cross-coupling reactions, including the Suzuki and Sonogashira reactions. acs.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. acs.org

Halogenated pyridines and their derivatives are valuable synthetic intermediates. nih.gov For instance, the regioselective introduction of halogens allows for precise control over subsequent chemical transformations. nih.gov This chemo-selectivity is crucial for building libraries of diverse compounds for screening in drug discovery programs. The electronic properties of the halogen atom can also influence the reactivity of the entire molecule and its potential biological activity.

Research Context for 4-Iodo-6-methylpyridin-2(1H)-one

Within the broader class of halogenated pyridinones, this compound emerges as a specific and valuable building block. Its structure combines the foundational 2-pyridinone core with a methyl group at the 6-position and an iodine atom at the 4-position. The precursor, 4-hydroxy-6-methylpyridin-2(1H)-one, is readily synthesized from commercial dehydroacetic acid. nih.gov This accessibility makes its halogenated derivatives attractive for further investigation.

Research involving derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one has explored their potential phytotoxic activities, suggesting applications in agriculture. nih.gov The introduction of an iodine atom at the 4-position, creating this compound, significantly expands its synthetic potential. The carbon-iodine bond is particularly reactive, making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, and other functional groups at this position, leading to the generation of diverse molecular structures for further study in medicinal and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6INO B13016593 4-iodo-6-methylpyridin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

4-iodo-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6INO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9)

InChI Key

PTLYEMLMTWNNEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)I

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 4 Iodo 6 Methylpyridin 2 1h One and Its Analogs

Electronic and Steric Effects on Reaction Selectivity in Pyridinone Systems

The reactivity of pyridinone systems is intricately governed by the electronic and steric nature of their substituents. In 4-iodo-6-methylpyridin-2(1H)-one, the interplay between the electron-withdrawing iodo group and the electron-donating methyl group, along with the inherent electronic characteristics of the pyridinone core, dictates reaction selectivity.

The pyridin-2(1H)-one ring is an electron-rich heteroaromatic system, which influences its participation in various chemical transformations. The substituents on the ring, however, can significantly modulate this reactivity. For instance, the presence of an iodo group at the 4-position makes this site susceptible to cross-coupling reactions. The iodine atom acts as a good leaving group, facilitating reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

The following table summarizes the expected influence of the substituents on the reactivity of this compound:

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity
Iodo4Electron-withdrawingModerateActivates the C4 position for cross-coupling reactions.
Methyl6Electron-donatingSignificantCan direct incoming electrophiles or coupling partners away from the C5 and N1 positions.
Carbonyl2Electron-withdrawingModerateInfluences the overall aromaticity and tautomeric equilibrium of the ring.

Elucidation of Reaction Mechanisms in Pyridinone Functionalization (e.g., C-H Activation)

The functionalization of pyridinones can proceed through various mechanistic pathways, with C-H activation being a prominent strategy for introducing new functional groups. The elucidation of these mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations.

For this compound, C-H activation reactions would likely target the C3 and C5 positions, as the C4 and C6 positions are already substituted. The directing group ability of the carbonyl oxygen at the 2-position and the nitrogen atom can play a significant role in guiding the transition metal catalyst to the adjacent C-H bonds.

A plausible mechanism for a palladium-catalyzed C-H activation at the C3 position would involve the following steps:

Coordination: The palladium catalyst coordinates to the pyridinone, potentially through the carbonyl oxygen or the nitrogen atom.

C-H Activation: An intramolecular C-H activation step occurs, leading to the formation of a palladacycle intermediate. The directing group ability of the pyridinone core is crucial here.

Reductive Elimination or Further Reaction: The palladacycle can then undergo reductive elimination with a coupling partner to form the desired product and regenerate the active catalyst.

The presence of the iodo group at the 4-position also opens up the possibility of competitive reactions, such as oxidative addition into the C-I bond, which is a common pathway in cross-coupling reactions. The choice of catalyst, ligands, and reaction conditions can be tuned to favor one pathway over the other.

Tautomerism in Pyridin-2(1H)-ones and its Impact on Reaction Pathways

Pyridin-2(1H)-ones exist in a tautomeric equilibrium with their 2-hydroxypyridine (B17775) form. This tautomerism can have a profound impact on the reactivity and reaction pathways of these compounds. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring.

Tautomeric equilibrium of 2-pyridone and 2-hydroxypyridineFigure 1. Tautomeric equilibrium between the pyridin-2(1H)-one (lactam) and 2-hydroxypyridine (lactim) forms.

For this compound, the pyridin-2(1H)-one (lactam) form is generally favored in most solvents. However, the 2-hydroxypyridine (lactim) tautomer can participate in reactions where the hydroxyl group acts as a nucleophile or a directing group. The reactivity of each tautomer is distinct:

Pyridin-2(1H)-one (Lactam form): The amide-like character of the lactam form makes the ring susceptible to N-alkylation and reactions at the carbon positions. The carbonyl group can act as a directing group in metal-catalyzed reactions.

2-Hydroxypyridine (Lactim form): The phenolic character of the lactim form allows for O-alkylation, O-acylation, and other reactions typical of phenols. The hydroxyl group can also act as a directing group in electrophilic aromatic substitution reactions.

The tautomeric equilibrium can be strategically manipulated to achieve desired reaction outcomes. For instance, in the presence of a base, the equilibrium can be shifted towards the 2-hydroxypyridine tautomer, favoring O-functionalization. Conversely, under neutral or acidic conditions, the lactam form may be more prevalent, leading to reactions at the nitrogen or carbon atoms.

Comparative Reactivity Studies with Related Halogenated Pyridinones (e.g., Iodopyrimidines, Iodopyrazoles)

To better understand the reactivity of this compound, it is instructive to compare it with other halogenated heterocycles such as iodopyrimidines and iodopyrazoles. These comparisons highlight the influence of the ring system on the reactivity of the carbon-iodine bond.

HeterocycleRing SystemNumber of Nitrogen AtomsC-I Bond Reactivity in Cross-CouplingKey Factors Influencing Reactivity
This compoundPyridinone1HighElectron-rich nature of the pyridinone ring, tautomerism.
IodopyrimidinePyrimidine2Generally high, but position-dependentThe two nitrogen atoms are electron-withdrawing, making the ring more electron-deficient than pyridine (B92270).
IodopyrazolePyrazole (B372694)2Variable, dependent on the position of iodine and other substituentsThe relative positions of the two nitrogen atoms and the tautomerism between different pyrazole forms play a crucial role.

In general, the C-I bond in iodopyridinones is highly reactive in cross-coupling reactions due to the electron-rich nature of the pyridinone ring, which facilitates oxidative addition to the palladium catalyst. In contrast, iodopyrimidines are more electron-deficient due to the presence of two nitrogen atoms. This can affect the rate and efficiency of cross-coupling reactions, and often requires more tailored catalytic systems.

Iodopyrazoles present a more complex case, as their reactivity is highly dependent on the position of the iodo substituent and the tautomeric form of the pyrazole ring. The relative positions of the two nitrogen atoms can significantly influence the electronic environment of the C-I bond.

These comparative studies are essential for developing a predictive understanding of the reactivity of halogenated heterocycles and for selecting the most appropriate substrates and reaction conditions for a given synthetic transformation. The unique combination of an electron-rich ring system and the presence of a reactive C-I bond makes this compound and its analogs particularly valuable building blocks in organic synthesis.

4 Iodo 6 Methylpyridin 2 1h One As a Versatile Synthetic Intermediate

Integration into Complex Heterocyclic Frameworks

The functionalized pyridinone core of 4-iodo-6-methylpyridin-2(1H)-one is an ideal starting point for the synthesis of more complex, fused heterocyclic systems. A prominent example is the construction of naphthyridinones, which are bicyclic structures containing two pyridine (B92270) rings. nih.govresearchgate.net The synthesis of the 1,6-naphthyridin-2(1H)-one scaffold, for instance, can be achieved from a preformed pyridone ring. mdpi.com In such synthetic routes, the iodo-group at the C4 position is critical for forming the second ring.

Through palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the iodo-group can be coupled with a partner containing the necessary atoms to complete the second heterocyclic ring. This strategic cyclization, building upon the existing pyridone structure, provides a direct pathway to these more complex frameworks. mdpi.com Naphthyridines and their derivatives are of significant interest due to their presence in a vast number of biologically active compounds and their applications in medicinal chemistry. nih.govurl.edu The ability to use this compound as a foundational piece for these structures underscores its importance in synthetic strategies targeting polycyclic heteroaromatics.

Precursor for Advanced Organic Structures

The pyridin-2(1H)-one moiety is a key feature in numerous molecules with significant biological activity, including antiviral agents. nih.govresearchgate.net Derivatives of this core structure have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.gov In this context, this compound is not just a simple starting material but a key precursor for advanced organic structures with potential therapeutic applications.

The synthetic utility of the compound lies in the C-I bond, which allows for extensive modification of the C4 position. This position is often critical for tuning the biological activity and pharmacokinetic properties of the final molecule. Using palladium-catalyzed cross-coupling reactions, a vast array of substituents can be introduced at this site. For example, Sonogashira coupling can introduce alkyne-containing groups, while Suzuki coupling can append various aryl or heteroaryl moieties. nih.govsoton.ac.uk This modular approach enables chemists to systematically alter the structure to optimize its interaction with biological targets, transforming a simple pyridinone precursor into a highly tailored and advanced organic molecule.

Contribution to the Synthesis of Diverse Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is essential for screening and identifying new leads. This compound is an excellent substrate for this purpose due to its compatibility with robust and high-throughput chemical reactions. The reliability of palladium-catalyzed cross-coupling reactions makes it possible to perform parallel syntheses, where the common pyridinone core is reacted with a large set of diverse coupling partners. wikipedia.org

By employing different classes of coupling reactions, the structural diversity of the resulting library can be maximized from a single starting material:

Suzuki-Miyaura Coupling: Reaction with a library of boronic acids or esters introduces a wide range of aryl and heteroaryl substituents.

Sonogashira Coupling: Using a variety of terminal alkynes allows for the incorporation of linear, rigid structures, which can be valuable for probing specific binding pockets in proteins. soton.ac.uk

Buchwald-Hartwig Amination: Coupling with a diverse set of primary or secondary amines introduces various amino-substituents, significantly altering the polarity and hydrogen-bonding capabilities of the final products. wikipedia.orglibretexts.org

This strategy allows for the rapid and efficient generation of hundreds or thousands of distinct compounds, each based on the 6-methylpyridin-2(1H)-one scaffold but differing at the C4 position. Such libraries are invaluable for structure-activity relationship (SAR) studies, which are fundamental to modern medicinal chemistry. acs.org

Interactive Data Table: Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemResulting Structure
Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidC-C (sp²-sp²)Pd(0) catalyst, Base4-Aryl/Vinyl-6-methylpyridin-2(1H)-one
Sonogashira CouplingTerminal AlkyneC-C (sp²-sp)Pd(0) catalyst, Cu(I) cocatalyst, Base4-Alkynyl-6-methylpyridin-2(1H)-one
Buchwald-Hartwig AminationPrimary/Secondary AmineC-NPd(0) catalyst, Base, Phosphine Ligand4-Amino-6-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.